molecular formula C17H13Br2ClN2O4S B13960835 4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 531535-40-7

4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13960835
CAS No.: 531535-40-7
M. Wt: 536.6 g/mol
InChI Key: JOBLXALKNHMFNV-UHFFFAOYSA-N
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Description

4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chloro, dibromo, and methylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of chloro and bromo groups into the aromatic ring.

    Acylation: Formation of the acetyl group through reactions with acyl chlorides or anhydrides.

    Thioylation: Incorporation of the carbamothioyl group using thiourea or related reagents.

    Coupling Reactions: Final assembly of the compound through coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of specific groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of halogen atoms with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in biological pathways. Detailed studies on its binding affinity, selectivity, and overall impact on cellular processes are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

CAS No.

531535-40-7

Molecular Formula

C17H13Br2ClN2O4S

Molecular Weight

536.6 g/mol

IUPAC Name

4-chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Br2ClN2O4S/c1-8-4-10(18)6-11(19)15(8)26-7-14(23)22-17(27)21-13-5-9(16(24)25)2-3-12(13)20/h2-6H,7H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

JOBLXALKNHMFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Br)Br

Origin of Product

United States

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